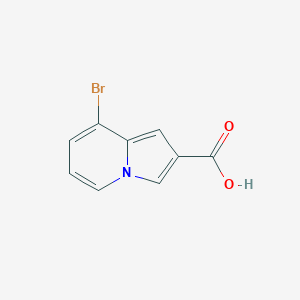

8-溴吲哚并二氮杂环-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

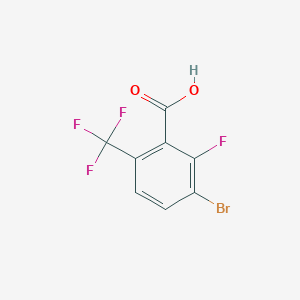

8-Bromo-indolizine-2-carboxylic acid is a chemical compound with the CAS Number: 1206981-88-5 . It has a molecular weight of 240.06 . The compound is off-white solid in physical form .

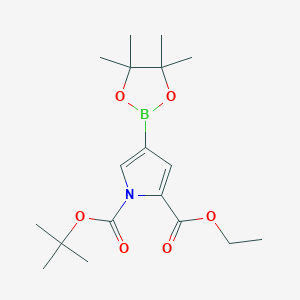

Molecular Structure Analysis

The IUPAC name for 8-Bromo-indolizine-2-carboxylic acid is 8-bromoindolizine-2-carboxylic acid . The InChI code for this compound is 1S/C9H6BrNO2/c10-7-2-1-3-11-5-6 (9 (12)13)4-8 (7)11/h1-5H, (H,12,13) .Chemical Reactions Analysis

Indolizines, including 8-Bromo-indolizine-2-carboxylic acid, serve as precursors for widespread indolizidine alkaloids . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis

8-Bromo-indolizine-2-carboxylic acid is an off-white solid . It has a molecular weight of 240.06 .科学研究应用

吲哚并二氮杂环衍生物的生物和药理活性

吲哚并二氮杂环,包括8-溴吲哚并二氮杂环-2-羧酸,是吲哚的结构异构体,尚未达到相同的商业药物开发水平。然而,天然和合成的吲哚并二氮杂环展示出广泛的药学重要性,包括抗肿瘤、抗分枝杆菌、拮抗剂和抗增殖活性。对吲哚并二氮杂环药理学意义的探索促使研究人员探索这些生物学重要化合物的各种医学应用。基于吲哚并二氮杂环的药物的发现可能是一个重大突破,与含有吲哚同系物的现有药物相比,它提供了治疗活性的增强 (达乌德和阿巴斯,2020)。

生物应用合成进展

吲哚并二氮杂环含氮杂环提供了多种潜在的生物活性。一些衍生物由于其优异的荧光特性,可用作生物和材料应用中的有机荧光分子。用于构建吲哚并二氮杂环及其衍生物的自由基诱导合成方法提供了独特的优势,例如高效的杂环构建和高原子和步骤经济性。这些方法有助于开发吲哚并二氮杂环的新型合成策略,扩大它们在制药和材料科学领域的应用 (惠等人,2021)。

合成方法和生物活性

吲哚并二氮杂环骨架的合成和具有潜在生物活性的化合物的设计已得到彻底探索。包括奇奇巴宾反应、1,3-偶极环加成和环化反应在内的各种合成方法已被用于构建吲哚并二氮杂环骨架。这些化合物已显示出抗菌、抗氧化、抗炎、抗惊厥和酶抑制活性,表明吲哚并二氮杂环合成方法的显着发展及其在药物发现中的重要性 (辛格和马特利,2011)。

安全和危害

The safety data sheet for a similar compound, Indole-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

8-Bromo-indolizine-2-carboxylic acid is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential biological targets.

Mode of Action

Indolizine derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Indolizine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indolizine derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities of indolizine derivatives , it can be hypothesized that 8-Bromo-indolizine-2-carboxylic acid may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

8-bromoindolizine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKRLJCXLMFGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C2C(=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)